molecular formula C23H24N2O5S2 B6564833 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946345-75-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No. B6564833
CAS RN: 946345-75-1
M. Wt: 472.6 g/mol
InChI Key: IXXYXBDNFJWOOE-UHFFFAOYSA-N
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Description

N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) have been studied for their antibacterial activity . These compounds are designed by combining two structures, benzenesulfonyl (BS) and THQ, which are known to be active .


Synthesis Analysis

A practical and efficient solution-phase parallel synthesis has been used to generate a library of more than 90 N-benzenesulfonyl derivatives of heterocycles . The methodology led to pure compounds in a shorter time compared with the classical synthesis .


Molecular Structure Analysis

While specific molecular structure analysis for the compound was not found, benzenesulfonyl chloride, a related compound, is an organosulfur compound with the formula C6H5SO2Cl .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Safety and Hazards

While specific safety and hazard information for the compound was not found, benzenesulfonyl chloride, a related compound, is known to be very irritating to skin, eyes, and mucous membranes. It may emit toxic fumes when heated to high temperatures .

Future Directions

N-benzenesulfonyl derivatives of THQ represent promising structures for the development of new synthetic classes of antimicrobials . Further structure-aided design efforts towards the obtaining of novel derivatives are envisioned .

Biochemical Analysis

Biochemical Properties

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to the generation of these species in bacterial cells . This interaction is crucial as it can disrupt the membrane architecture of bacteria, thereby exhibiting antibacterial properties. Additionally, the compound’s interaction with enzymes involved in oxidative stress response highlights its potential in modulating biochemical pathways related to cellular defense mechanisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to increase the production of ROS in bacterial strains, leading to oxidative stress and subsequent cell death . This effect on ROS production indicates its potential in targeting bacterial infections. Moreover, the compound’s impact on gene expression related to oxidative stress response further underscores its role in modulating cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to bind to bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the compound’s ability to inhibit enzymes involved in oxidative stress response highlights its potential as an antibacterial agent. The changes in gene expression observed in treated cells further elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for prolonged exposure in in vitro and in vivo studies . Over time, the compound’s effects on cellular function, such as increased ROS production and oxidative stress, become more pronounced, indicating its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. The threshold effects observed in these studies indicate the need for careful consideration of dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to oxidative stress response, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate these pathways underscores its potential in influencing cellular metabolism and biochemical reactions. Additionally, its interaction with enzymes involved in ROS production highlights its role in regulating oxidative stress and cellular defense mechanisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. This distribution pattern is essential for the compound’s activity and function, as it determines its accessibility to target biomolecules and cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate sites of action. This subcellular distribution is critical for the compound’s ability to interact with target biomolecules and modulate cellular processes effectively.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-10-13-22(30-2)23(15-17)31(26,27)24-19-11-12-21-18(16-19)7-6-14-25(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYXBDNFJWOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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